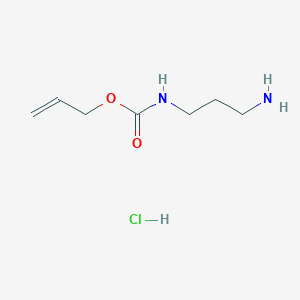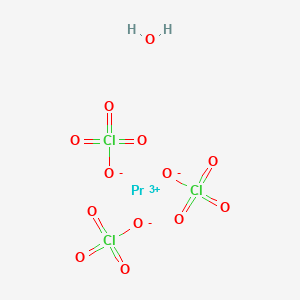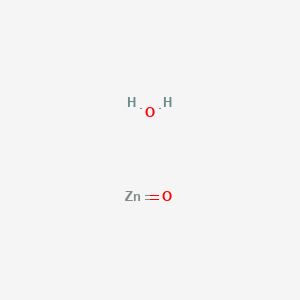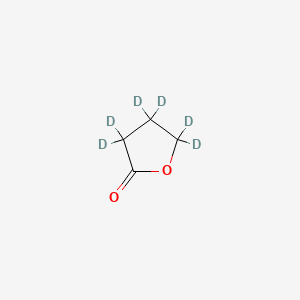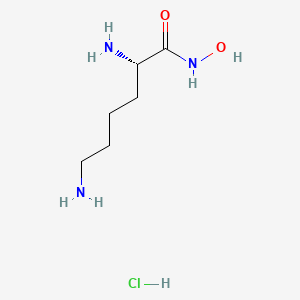
Amino acid hydroxamates L-lysine hydroxamate hydrochloride
Overview
Description
Amino acid hydroxamates, such as L-lysine hydroxamate hydrochloride, are compounds derived from amino acids where the carboxyl group is replaced by a hydroxamate group. L-lysine hydroxamate hydrochloride is a derivative of L-lysine, an essential amino acid crucial for protein synthesis and various metabolic functions in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-lysine hydroxamate hydrochloride typically involves the reaction of L-lysine with hydroxylamine hydrochloride in the presence of a coupling reagent. One common method includes the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a coupling agent . The reaction is carried out under mild conditions, often at room temperature, to yield the hydroxamate derivative.
Industrial Production Methods
Industrial production of L-lysine hydroxamate hydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamates with high purity and yield . The process is optimized for reaction rate and product quality, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
L-lysine hydroxamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the hydroxamate group back to the original amine.
Substitution: The hydroxamate group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine hydroxamate hydrochloride can yield nitroso derivatives, while reduction can regenerate the original amine .
Scientific Research Applications
L-lysine hydroxamate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-lysine hydroxamate hydrochloride involves its interaction with specific molecular targets. The hydroxamate group can chelate metal ions, making it an effective inhibitor of metalloproteinases . This chelation disrupts the enzyme’s active site, preventing it from catalyzing reactions essential for disease progression. Additionally, the compound can inhibit histone deacetylases, leading to changes in gene expression and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
L-lysine hydroxamate hydrochloride can be compared with other amino acid hydroxamates, such as:
L-arginine hydroxamate: Similar in structure but derived from L-arginine, another essential amino acid.
L-ornithine hydroxamate: Derived from L-ornithine, it shares similar biochemical properties but differs in its specific applications.
Uniqueness
L-lysine hydroxamate hydrochloride is unique due to its specific interactions with enzymes and its potential therapeutic applications. Its ability to chelate metal ions and inhibit key enzymes makes it a valuable compound in medicinal chemistry and biochemistry .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-hydroxyhexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2.ClH/c7-4-2-1-3-5(8)6(10)9-11;/h5,11H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSDDPREKUXCCR-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585208 | |
| Record name | N-Hydroxy-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52760-35-7 | |
| Record name | N-Hydroxy-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)

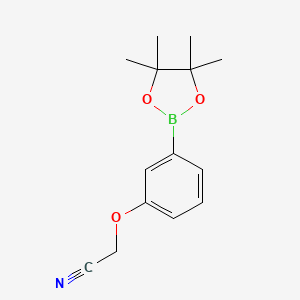


![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)

